3-Methoxy-4-(trifluoromethyl)aniline
Overview
Description
3-Methoxy-4-(trifluoromethyl)aniline, also known as 3-methoxy-4-(trifluoromethyl)phenylamine, is an organic compound with the molecular formula C8H8F3NO. It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to an aniline ring.
Mechanism of Action
Target of Action
It is known to be used as a substrate in organic synthesis for studying amine/aniline-related reactions .
Mode of Action
3-Methoxy-4-(trifluoromethyl)aniline interacts with its targets through its trifluoromethyl and methoxy groups. The trifluoromethyl group is known for its ability to enhance the lipophilicity and metabolic stability of a compound, while the methoxy group can participate in various chemical reactions .
Biochemical Pathways
It is used for synthesizing substituted bicyclic heterocycles, including quinolines, benzotriazoles, and benzimidazoles analogues . These heterocycles are often involved in various biochemical pathways and have significant roles in medicinal chemistry.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound has good bioavailability.
Result of Action
It is known that the compound is used in the synthesis of active pharmaceutical ingredients (apis) that show strong antitumor and antiviral activities .
Action Environment
It is generally recommended to keep the compound in a dry, cool, and well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(trifluoromethyl)aniline typically involves the introduction of the methoxy and trifluoromethyl groups onto an aniline ring. One common method is the nucleophilic aromatic substitution reaction, where a methoxy group is introduced to a trifluoromethyl-substituted aniline precursor. The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, nitration, and subsequent reduction reactions. The choice of reagents and conditions is optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-Methoxy-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-(Trifluoromethyl)aniline: Similar structure but lacks the methoxy group, leading to different chemical properties and reactivity.
3-(Trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position, affecting its reactivity and applications.
4-Methoxy-3-(trifluoromethyl)aniline: A positional isomer with similar applications but different reactivity due to the position of the substituents.
Uniqueness: 3-Methoxy-4-(trifluoromethyl)aniline is unique due to the combined presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
3-methoxy-4-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-13-7-4-5(12)2-3-6(7)8(9,10)11/h2-4H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLOMWASJXMURT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548364 | |
Record name | 3-Methoxy-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106877-20-7 | |
Record name | 3-Methoxy-4-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30548364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-4-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.